N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 2 and 5 positions of the phenyl ring and three methoxy groups at the 3, 4, and 5 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3,4,5-trimethoxybenzoic acid.
Amide Formation: The reaction between 2,5-dichloroaniline and 3,4,5-trimethoxybenzoic acid is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy groups on the benzamide ring can participate in oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can convert methoxy groups to carboxylic acids.
Hydrolysis: The amide bond in N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Reactions: Conversion of methoxy groups to carboxylic acids.
Hydrolysis: Formation of 2,5-dichloroaniline and 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It may act as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of chlorine and methoxy groups may influence its binding affinity and selectivity towards certain enzymes or receptors. Further studies are needed to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(2,5-dichlorophenyl)-4-methoxybenzamide
- N-(2,5-dichlorophenyl)-3,4-dimethoxybenzamide
- N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide
Comparison:
- Structural Differences: The number and position of methoxy groups on the benzamide ring vary among these compounds, leading to differences in their chemical and physical properties.
- Unique Features: N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which may enhance its solubility and reactivity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific arrangement of functional groups in this compound may confer distinct pharmacological or material properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(17)4-5-11(12)18/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFFIELJNGRUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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